1-Piperideine

pKa basicity reactivity

1-Piperideine (CAS 505-18-0), also known as 2,3,4,5-tetrahydropyridine, is a six-membered cyclic imine with the molecular formula C₅H₉N and a molecular weight of 83.13 g/mol. As a tetrahydropyridine derivative, it contains a single C=N double bond within its ring, distinguishing it from both the fully saturated piperidine and the aromatic pyridine.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 505-18-0
Cat. No. B1218934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperideine
CAS505-18-0
Synonyms1-piperideine
1-piperideine hydrochloride
1-piperideine hydrochloride, 2-(14)C-labeled
1-piperideine, 2-(14)C-labeled
2,3,4,5,-tetrahydropyridine
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1CCN=CC1
InChIInChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2
InChIKeyDWKUKQRKVCMOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperideine (CAS 505-18-0): Technical Profile and Procurement Considerations


1-Piperideine (CAS 505-18-0), also known as 2,3,4,5-tetrahydropyridine, is a six-membered cyclic imine with the molecular formula C₅H₉N and a molecular weight of 83.13 g/mol [1]. As a tetrahydropyridine derivative, it contains a single C=N double bond within its ring, distinguishing it from both the fully saturated piperidine and the aromatic pyridine [2]. It is a colorless to pale yellow liquid with a melting point of 60.50 °C and a boiling point of 139.2±13.0 °C (predicted) [1]. This compound is a key biosynthetic intermediate in the formation of piperidine-based alkaloids and is utilized in organic synthesis as a reactive building block [2].

Why 1-Piperideine Cannot Be Simply Substituted with Piperidine or Other Analogs


1-Piperideine exhibits fundamentally different physicochemical and reactivity profiles compared to its closest analogs, such as piperidine. The presence of a single C=N double bond confers higher electrophilicity and a propensity for spontaneous dimerization, which are absent in saturated piperidine . Its distinct basicity (predicted pKa ~7.46) and low aqueous solubility (2.64 g/L) further differentiate it from piperidine (pKa ~11.2, miscible in water) [1]. Moreover, 1-piperideine acts as an in vivo precursor to 5-aminopentanoic acid in the brain—a property not shared by piperidine, which exhibits a blood-brain barrier [2][3]. These differences preclude simple interchangeability in both synthetic and biological applications.

Quantitative Differentiation of 1-Piperideine from Key Comparators


pKa: 1-Piperideine (7.46) vs. Piperidine (11.2) – Implications for Basicity and Reactivity

The predicted pKa of 1-piperideine (7.46 ± 0.20) is substantially lower than that of piperidine (pKa ≈ 11.2) . This difference reflects the electron-withdrawing effect of the C=N double bond, rendering 1-piperideine a weaker base. Consequently, protonation states and nucleophilicity under physiological and synthetic conditions diverge significantly from piperidine.

pKa basicity reactivity

Aqueous Solubility: 1-Piperideine (2.64 g/L) vs. Piperidine (Miscible)

1-Piperideine has a predicted water solubility of 2.64 g/L at 25°C, whereas piperidine is miscible with water [1]. This nearly two-order-of-magnitude difference in solubility can profoundly affect reaction medium selection and biological assay design.

solubility aqueous formulation

In Vivo Brain Penetration: 1-Piperideine Crosses the Blood-Brain Barrier; Piperidine Does Not

Intraperitoneal injection of 1-piperideine in mice leads to measurable concentrations of 5-aminopentanoic acid in the brain, confirming its ability to cross the blood-brain barrier [1]. In contrast, studies in snails demonstrate a blood-brain barrier for piperidine, with blood concentrations remaining ~5× higher than brain concentrations over two months [2].

brain penetration blood-brain barrier in vivo

Spontaneous Dimerization: Δ1-Piperideine Dimerizes in Aqueous Solution; Piperidine Remains Stable

Δ1-Piperideine undergoes spontaneous dimerization in water at neutral pH to form tetrahydroanabasine, a reaction that is highly favored energetically for (R,R) and (S,S) dimers (activation energy <20 kcal mol⁻¹) [1]. This contrasts with piperidine, which does not undergo analogous dimerization under similar conditions. The dimerization of 1-piperideine has been proposed as a key step in lysine-derived alkaloid biosynthesis [1].

dimerization reactivity stability

Role as a Key Biosynthetic Intermediate: 1-Piperideine is a Direct Precursor to Piperidine Alkaloids

1-Piperideine serves as the central biosynthetic intermediate in the formation of diverse piperidine alkaloids, including quinolizidine alkaloids, in plants [1]. This contrasts with piperidine, which is a terminal metabolite or structural motif. The conversion of L-lysine to 1-piperideine is catalyzed by Δ1-piperideine synthase, an enzyme recently characterized in Flueggea suffruticosa [1].

biosynthesis alkaloids intermediate

Predicted LogP and Lipophilicity: 1-Piperideine (1.63) vs. Piperidine (0.66)

1-Piperideine exhibits a higher predicted LogP (1.63) compared to piperidine (0.66), indicating greater lipophilicity [1][2]. This difference influences membrane permeability and distribution in biological systems.

LogP lipophilicity partition coefficient

Optimal Use Cases for 1-Piperideine Based on Empirical Differentiation


Synthesis of Complex Piperidine Alkaloids via Spontaneous Dimerization

Leverage the innate ability of 1-piperideine to undergo spontaneous dimerization in aqueous media to rapidly assemble tetrahydroanabasine scaffolds and related quinolizidine frameworks. This one-step, catalyst-free transformation provides a streamlined route to alkaloid cores that would require multiple synthetic steps using piperidine [1].

In Vivo Studies of CNS-Active Metabolites or Prodrugs

Utilize 1-piperideine as a brain-penetrant scaffold for the delivery of pharmacophores to the CNS. Its demonstrated ability to cross the blood-brain barrier and undergo metabolic conversion to 5-aminopentanoic acid makes it a valuable tool for neuroscience and neuropharmacology research [1].

Biosynthetic Pathway Elucidation and Enzyme Characterization

Employ 1-piperideine as the authentic substrate for Δ1-piperideine synthase and downstream enzymes in lysine-derived alkaloid biosynthesis. Its unique role as a biosynthetic intermediate, distinct from piperidine, is essential for accurate kinetic and mechanistic studies [1].

pH-Controlled Reactivity in Organic Synthesis

Exploit the pH-dependent reactivity of 1-piperideine, as demonstrated in the synthesis of isopelletierine, where yields are optimal over a broad pH range (2–12) [1]. Its distinct pKa (7.46) relative to piperidine (11.2) allows for selective protonation and controlled nucleophilicity in multistep syntheses.

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